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Compound of Interest

Compound Name: 2-(Methyldithio)isobutyraldehyde

Cat. No.: B1585464 Get Quote

FOR IMMEDIATE RELEASE

A Comprehensive Overview of 2-(Methyldithio)isobutyraldehyde: From Formation to Sensory

Perception

This technical guide offers an in-depth exploration of 2-(methyldithio)isobutyraldehyde, a key

sulfur-containing aroma compound that significantly influences the flavor profiles of a wide

array of food products. Tailored for researchers, scientists, and professionals in the food and

fragrance industries, this document elucidates the compound's chemical properties, formation

pathways, analytical methodologies, and its crucial role in the sensory perception of food.

Introduction
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a

volatile organic compound recognized for its potent and characteristic aroma.[1][2] It is a

significant contributor to the desirable flavor notes in a variety of cooked and processed foods,

most notably in roasted products like coffee and cocoa.[3][4][5] Its unique organoleptic

properties, often described as roasted, savory, and slightly sulfury, make it a compound of great

interest in the field of food chemistry and flavor science.
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Understanding the fundamental chemical and physical characteristics of 2-
(methyldithio)isobutyraldehyde is essential for its effective study and application.

Property Value Source

IUPAC Name
2-methyl-2-

(methyldithio)propanal
PubChem

Synonyms

2-

(Methyldithio)isobutyraldehyde,

Cocoa propanal

PubChem

CAS Number 67952-60-7 [6][7]

FEMA Number 3866 PubChem

Molecular Formula C5H10OS2 [6]

Molecular Weight 150.27 g/mol [6]

Appearance Colorless to pale yellow liquid PubChem

Odor
Roasted, savory, sulfury,

characteristic of dark chocolate
[3]

Boiling Point 46 °C at 1 mmHg PubChem

Solubility
Very slightly soluble in water;

soluble in alcohol and oils
PubChem

Natural Occurrence and Concentration in Food
2-(Methyldithio)isobutyraldehyde is a naturally occurring flavor compound formed during the

thermal processing of food. Its concentration can vary significantly depending on the food

matrix, processing conditions, and the presence of precursor molecules. While specific

quantitative data for this compound is limited in publicly available literature, its presence is well-

documented in foods such as:

Roasted Coffee: Contributes to the characteristic roasted and sulfury notes. The

concentration of sulfur-containing compounds in coffee is generally in the µg/kg range.[8]
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Cocoa and Chocolate: Imparts a desirable dark chocolate and roasted aroma.[3] Roasting of

cocoa beans significantly increases the concentration of Strecker aldehydes, which are

precursors to this compound.

Cooked Meat: Plays a role in the savory and meaty flavor profile developed during cooking.

Aged Cheeses: Contributes to the complex aroma profile developed during ripening.

Note: The quantitative analysis of volatile sulfur compounds is challenging due to their low

concentrations and high reactivity.

Formation Pathways
The formation of 2-(methyldithio)isobutyraldehyde in food is primarily attributed to two key

chemical reactions that occur during thermal processing: the Maillard reaction and the Strecker

degradation of specific amino acids.

Maillard Reaction and Strecker Degradation
The Maillard reaction, a complex series of reactions between amino acids and reducing sugars,

is a fundamental process in the development of flavor and color in cooked foods. A crucial

subsequent reaction is the Strecker degradation, where α-dicarbonyl compounds, formed

during the Maillard reaction, react with amino acids to produce aldehydes and α-aminoketones.

In the context of 2-(methyldithio)isobutyraldehyde formation, the key precursors are:

Methionine: A sulfur-containing amino acid.

Isobutyraldehyde: A Strecker aldehyde derived from the amino acid valine.

The proposed pathway involves the Strecker degradation of methionine to produce methional,

which can then react with other compounds or undergo further transformations. A likely

pathway is the reaction of a sulfur-containing intermediate derived from methionine with

isobutyraldehyde or its precursors.

Caption: Formation pathway of 2-(methyldithio)isobutyraldehyde.
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Sensory Properties and Aroma Contribution
2-(Methyldithio)isobutyraldehyde is characterized by a potent and complex aroma profile. Its

sensory perception is highly dependent on its concentration.

Attribute Description

Odor Profile
Roasted, savory, sulfury, with notes of dark

chocolate and coffee.[3]

Aroma Threshold

Sulfur-containing compounds are known to have

extremely low odor thresholds, often in the

parts-per-billion (ppb) or even parts-per-trillion

(ppt) range. While a specific value for 2-

(methyldithio)isobutyraldehyde is not readily

available in the literature, it is expected to be

very low, contributing significantly to the overall

aroma even at trace concentrations.

The presence of this compound is often associated with a desirable "roasty" and "savory"

character in foods. However, at higher concentrations, the sulfury notes can become

overpowering and be perceived as a defect.

Experimental Protocols
Synthesis of 2-(Methyldithio)isobutyraldehyde
A common synthetic route to 2-(methyldithio)isobutyraldehyde involves the reaction of

isobutyraldehyde with a sulfur-donating reagent. A general laboratory-scale synthesis is

outlined below. Disclaimer: This is a general procedure and should be performed by qualified

personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

Isobutyraldehyde[9][10][11]

Dimethyl disulfide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://www.bohrium.com/paper-details/changes-in-key-aroma-compounds-of-criollo-cocoa-beans-during-roasting/811898754331312128-1366
https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Isobutyraldehyde
https://www.thegoodscentscompany.com/data/rw1006831.html
http://www.orgsyn.org/demo.aspx?prep=CV6P0526
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A suitable base (e.g., sodium methoxide)

Anhydrous solvent (e.g., tetrahydrofuran)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

To a solution of isobutyraldehyde in an anhydrous solvent under an inert atmosphere, add a

suitable base at a low temperature (e.g., -78 °C).

Slowly add dimethyl disulfide to the reaction mixture.

Allow the reaction to warm to room temperature and stir for a specified period.

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

Extract the product with an organic solvent (e.g., diethyl ether).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by distillation or chromatography to obtain 2-
(methyldithio)isobutyraldehyde.

Extraction and Analysis from Food Matrices
The analysis of 2-(methyldithio)isobutyraldehyde in food samples typically involves

extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-

MS) and/or gas chromatography-olfactometry (GC-O).

Sample Preparation (General Protocol):

Homogenization: Homogenize the food sample to ensure uniformity.

Extraction: Employ a suitable extraction technique to isolate the volatile compounds.

Common methods include:

Solvent Extraction: Extraction with a low-boiling point organic solvent.
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Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is

exposed to the headspace of the sample or directly immersed in a liquid sample.[12]

Stir Bar Sorptive Extraction (SBSE): A similar technique to SPME but with a larger sorbent

phase volume, allowing for higher recovery of analytes.

Concentration: If necessary, concentrate the extract to increase the analyte concentration.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and

identification of the volatile compounds based on their retention times and mass spectra.[13]

[14]

Gas Chromatography-Olfactometry (GC-O): A technique where the effluent from the GC

column is split, with one portion going to a detector (like MS) and the other to a sniffing port,

allowing a trained sensory panel to detect and describe the odor of each eluting compound.

[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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